molecular formula C11H11BrO3S B2816341 Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate CAS No. 153783-92-7

Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate

Cat. No.: B2816341
CAS No.: 153783-92-7
M. Wt: 303.17
InChI Key: NPMBDWZJRDBNHN-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate: is an organic compound with the molecular formula C11H11BrO3S. It is a derivative of acetic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate typically involves the reaction of 4-bromobenzaldehyde with thioglycolic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 4-bromobenzaldehyde with thioglycolic acid and subsequent esterification. Industrial methods may employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)acetate
  • Methyl 2-(2-bromophenyl)acetate
  • Methyl 2-[(3-bromophenyl)sulfanyl]acetate

Uniqueness

Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate is unique due to the presence of both a bromophenyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3S/c1-15-11(14)7-16-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMBDWZJRDBNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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